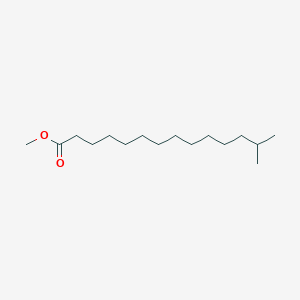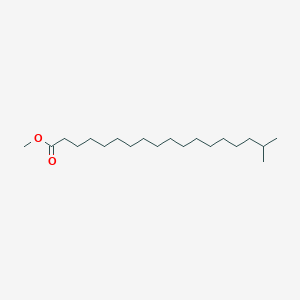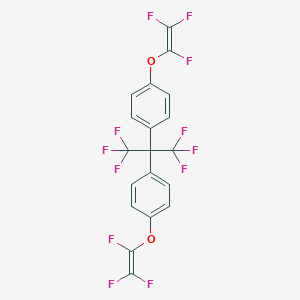![molecular formula C7H6N2O2 B164486 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione CAS No. 133341-90-9](/img/structure/B164486.png)
2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is also known as indolo[2,3-b]quinoline-6,12-dione or simply IQ. The unique structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione makes it an interesting molecule for the synthesis of new compounds with potential therapeutic properties.
Mechanism of Action
The mechanism of action of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione is not well understood. However, studies have suggested that this compound may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione has several biochemical and physiological effects. This compound has been reported to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce the expression of certain genes that are involved in cancer development.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione in lab experiments include its high purity and potential therapeutic properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research on 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione. One such direction is the development of new compounds based on the structure of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione with potential therapeutic properties. Another direction is the study of the mechanism of action of this compound in more detail to better understand its potential applications in cancer research. Additionally, the potential toxicity of this compound needs to be studied further to ensure its safe use in lab experiments.
In conclusion, 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione is a heterocyclic organic compound that has potential applications in various fields of scientific research. Its unique structure makes it an interesting molecule for the synthesis of new compounds with potential therapeutic properties. The synthesis of this compound can be achieved through several methods, and studies have shown that it has the potential to inhibit the growth of cancer cells by inducing apoptosis. However, further research is needed to fully understand the mechanism of action and potential toxicity of this compound.
Synthesis Methods
The synthesis of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione can be achieved through several methods. One such method involves the reaction of 2-methylindole with maleic anhydride in the presence of a Lewis acid catalyst. Another method involves the reaction of 2-methylindole with phthalic anhydride in the presence of a strong acid catalyst. Both of these methods have been reported to yield high purity 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione.
Scientific Research Applications
2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione is in the field of cancer research. Studies have shown that this compound has the potential to inhibit the growth of cancer cells by inducing apoptosis.
properties
CAS RN |
133341-90-9 |
|---|---|
Product Name |
2-Methylpyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione |
Molecular Formula |
C7H6N2O2 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
5-methyl-2H-pyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C7H6N2O2/c1-9-6(10)4-2-8-3-5(4)7(9)11/h2-3,8H,1H3 |
InChI Key |
CHAQKKNTBVCPFB-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CNC=C2C1=O |
Canonical SMILES |
CN1C(=O)C2=CNC=C2C1=O |
synonyms |
Pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-dione, 2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



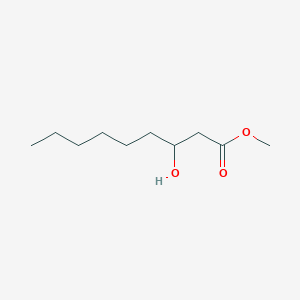

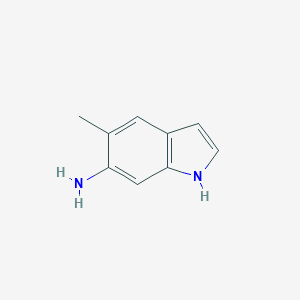
![2-[4-(2-Amino-ethyl)-phenoxy]-N,N-diethyl-acetamide](/img/structure/B164409.png)

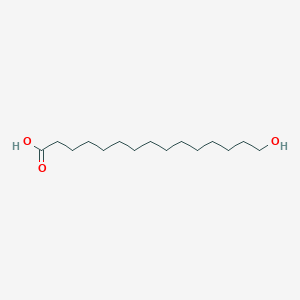


![3-Bromo-6-methyl-thieno[3,2-b]thiophene-2,5-dione](/img/structure/B164421.png)
